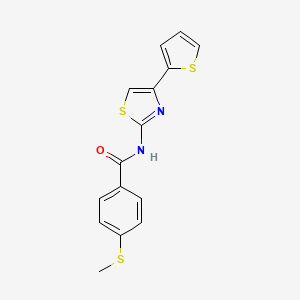

4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

4-(Methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methylthio (-SMe) group at the 4-position. The amide nitrogen is linked to a thiazole ring, which is further substituted at the 4-position with a thiophen-2-yl group.

Propriétés

IUPAC Name |

4-methylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS3/c1-19-11-6-4-10(5-7-11)14(18)17-15-16-12(9-21-15)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSKEZOXEXWDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the concentration of reagents and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The benzamide group can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the benzamide group produces amines.

Applications De Recherche Scientifique

4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mécanisme D'action

The mechanism of action of 4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole and thiophene moieties can interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Analogs

Key Observations :

- Electronic Effects : The methylthio group (-SMe) in the target compound is less electron-withdrawing than sulfonyl (-SO₂) groups in analogs like 2D216 or 3-(methylsulfonyl) derivatives , which may enhance solubility and reactivity.

- Aromatic Substitutions: Thiophen-2-yl (target) vs. Thiophene’s electron-rich nature may favor binding to hydrophobic pockets.

- Melting Points : Analogs with polar groups (e.g., morpholine in 4d ) exhibit higher melting points (~210°C) due to increased crystallinity.

Implications for Target Compound :

- The thiophen-2-yl group may enhance lipophilicity, favoring membrane permeability compared to pyridinyl analogs.

- Methylthio’s moderate polarity could balance solubility and bioavailability, unlike sulfonyl groups in 2D216 , which may improve aqueous solubility but reduce cell penetration.

Computational and Docking Insights

- Hydrophobic Enclosure : Analogs with bulky substituents (e.g., 4-chromen-3-yl in ) fit into hydrophobic pockets, as modeled in Glide XP docking . The target’s thiophen-2-yl may similarly engage in van der Waals interactions.

- Hydrogen Bonding : Amide carbonyl (C=O) and thiazole nitrogen are critical for target binding, as seen in HDAC inhibitors ( ).

Activité Biologique

4-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, with the CAS number 896349-74-9, is a complex organic compound known for its diverse biological activities. The unique structural features of this compound, including the methylthio group and the thiazole-thiophene moiety, contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 268.36 g/mol. The presence of sulfur atoms and heterocyclic rings enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole and thiophene moieties can modulate biochemical pathways by acting on specific molecular targets, such as enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of thiazole compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines, including breast and lung cancer cells. In one study, the compound showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity . Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death.

Research Findings

| Study | Biological Activity | IC50/Minimum Inhibitory Concentration (MIC) | Cell Line/Organism |

|---|---|---|---|

| Study A | Antimicrobial | MIC = 10 µg/mL | Staphylococcus aureus |

| Study B | Anticancer | IC50 = 15 µM | MCF-7 (breast cancer) |

| Study C | Antimicrobial | MIC = 20 µg/mL | Escherichia coli |

| Study D | Anticancer | IC50 = 25 µM | A549 (lung cancer) |

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were evaluated for their ability to combat bacterial infections. Results indicated that compounds with methylthio substitutions had enhanced activity compared to their non-substituted counterparts .

- Cancer Cell Apoptosis : A detailed investigation into the apoptotic mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributor to its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.